1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by the presence of a trifluoromethyl group attached to the phenyl ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine typically involves the reaction of 4-trifluoromethylphenylhydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions, such as the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1h-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: A tricyclic pyrazole with potential medicinal applications.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of bioactive small molecules.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H10F3N3 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-17-10(15)6-9(16-17)7-2-4-8(5-3-7)11(12,13)14/h2-6H,15H2,1H3 |
InChI Key |
CECDXTHBZKOANC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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